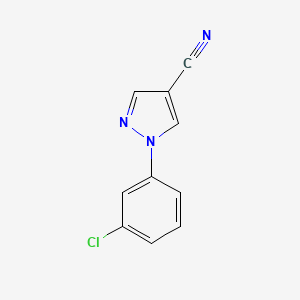

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Chemical Identity and Structural Characteristics

The compound this compound is definitively characterized by its unique molecular architecture, which combines a five-membered pyrazole ring with a chlorinated aromatic substituent and a nitrile functional group. The chemical identity is established through multiple standardized identifiers that facilitate accurate recognition and classification in chemical databases worldwide. The molecular formula C₁₀H₆ClN₃ reflects the presence of ten carbon atoms, six hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 203.63 daltons. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the position of each functional group within the molecular framework.

The structural architecture of this compound features a pyrazole core, which consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2. The carbonitrile group is positioned at the 4-position of the pyrazole ring, while the 3-chlorophenyl substituent is attached to the nitrogen atom at position 1. This specific arrangement creates a highly conjugated system that influences both the electronic properties and the reactivity patterns of the molecule. The presence of the chlorine atom at the meta position of the phenyl ring introduces both steric and electronic effects that can significantly impact the compound's chemical behavior and biological activity.

Table 1: Fundamental Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1235439-74-3 |

| Molecular Formula | C₁₀H₆ClN₃ |

| Molecular Weight | 203.63 g/mol |

| International Chemical Identifier Key | GLPMKSMXDTXFQI-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | N#CC1=CN(C2=CC=CC(Cl)=C2)N=C1 |

| Molecular Design Limited Number | MFCD14705878 |

The three-dimensional conformation of the molecule is influenced by the planar nature of both the pyrazole ring and the chlorophenyl substituent, which can adopt various orientational relationships depending on steric and electronic factors. The carbonitrile group, being linear in geometry, extends from the pyrazole ring and contributes to the overall molecular polarity. The chlorine substituent on the phenyl ring introduces additional dipole moment contributions and can participate in various intermolecular interactions, including halogen bonding effects that may influence crystal packing and solution behavior.

Historical Context and Research Significance

The development and study of this compound emerges from the broader historical context of pyrazole chemistry, which has evolved into one of the most important areas of heterocyclic research over the past several decades. Pyrazole derivatives have been recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets and their presence in numerous pharmaceutically active compounds. The specific interest in pyrazole-4-carbonitrile derivatives has grown substantially as researchers have discovered their potential applications in developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.

Research into this particular compound has been driven by the recognition that halogenated pyrazole derivatives often exhibit enhanced biological activity compared to their non-halogenated counterparts. The introduction of chlorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion characteristics. Furthermore, the presence of the carbonitrile functional group provides synthetic versatility, as this group can undergo various chemical transformations to generate libraries of related compounds for structure-activity relationship studies.

Contemporary research has demonstrated that pyrazole-4-carbonitrile derivatives serve as valuable intermediates in the synthesis of more complex heterocyclic systems. The compound has found particular significance in academic research focused on developing new synthetic methodologies and in industrial applications related to crop protection and pharmaceutical development. The electron-withdrawing nature of both the carbonitrile group and the chlorinated phenyl substituent creates unique electronic environments that can be exploited in various catalytic processes and organic transformations.

The research significance of this compound extends beyond its immediate applications to encompass its role as a model system for understanding structure-property relationships in nitrogen-containing heterocycles. Studies involving this compound have contributed to the broader understanding of how substituent effects influence the reactivity and stability of pyrazole derivatives. This knowledge has proven invaluable in designing new compounds with tailored properties for specific applications in materials science, catalysis, and drug discovery.

Key Physical and Spectroscopic Properties

The physical properties of this compound reflect its molecular structure and provide important information for handling, characterization, and application of the compound. The substance typically appears as a crystalline powder at room temperature, with its solid-state properties being influenced by intermolecular interactions including hydrogen bonding, π-π stacking, and halogen bonding effects. The compound exhibits good thermal stability under normal storage conditions, making it suitable for various synthetic applications and analytical procedures.

Spectroscopic analysis provides crucial insights into the molecular structure and electronic properties of the compound. Nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the different proton and carbon environments within the molecule. The carbonitrile carbon typically appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, reflecting the electron-withdrawing nature of the nitrile functional group. Proton nuclear magnetic resonance spectra show distinct patterns for the aromatic protons of both the pyrazole ring and the chlorophenyl substituent, with coupling patterns that provide structural confirmation.

Table 2: Physical and Analytical Properties of this compound

| Property | Value | Measurement Conditions |

|---|---|---|

| Physical State | Crystalline Powder | Room Temperature |

| Purity | 95% minimum | Gas Chromatography Analysis |

| Storage Temperature | Room Temperature | Standard Atmospheric Conditions |

| Molecular Weight | 203.63 g/mol | Calculated from Molecular Formula |

| Chemical Stability | Stable | Normal Storage Conditions |

Infrared spectroscopy reveals characteristic absorption bands that provide fingerprint identification of the compound. The carbonitrile group typically exhibits a strong, sharp absorption band around 2200-2300 wavenumbers, which is diagnostic for the presence of the nitrile functional group. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the expected regions, while carbon-hydrogen bending and stretching modes provide additional structural confirmation. The presence of the chlorine substituent can influence the overall vibrational spectrum through both mass effects and electronic perturbations.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the intact molecular ion. Fragmentation patterns typically involve loss of the nitrile group or cleavage of the bond between the pyrazole ring and the chlorophenyl substituent, generating characteristic fragment ions that aid in structural elucidation. These spectroscopic properties collectively provide a comprehensive analytical profile that enables reliable identification and purity assessment of the compound.

The compound's chemical stability under various conditions has been evaluated through accelerated aging studies and stress testing protocols. Results indicate that the compound maintains its integrity under normal laboratory conditions, with minimal decomposition observed during extended storage periods. This stability profile makes it suitable for use as a synthetic intermediate and for inclusion in compound libraries for biological screening applications.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPMKSMXDTXFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253405 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-74-3 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation.

Mode of Action

As a structural analog of CCCP, 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile may also act as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain. This reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production.

Biochemical Pathways

The compound’s action on oxidative phosphorylation affects the electron transport chain, a crucial component of cellular respiration. This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Pharmacokinetics

It’s worth noting that similar compounds have been studied in vivo, suggesting potential metabolic pathways.

Result of Action

The primary result of the compound’s action is a decrease in ATP production due to its potential inhibitory effect on oxidative phosphorylation. This can lead to a decrease in cellular energy, affecting various cellular processes and potentially leading to cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other compounds in the environment.

Biological Activity

1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antifungal, antimicrobial, and anti-inflammatory applications. This article synthesizes research findings on its biological activity, including detailed data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 218.65 g/mol. The synthesis typically involves a reaction between (ethoxymethylene)malononitrile and 3-chlorophenylhydrazine, often carried out in ethanol under reflux conditions .

Antifungal Activity

Research indicates that this compound demonstrates notable antifungal properties. In vitro studies have shown effective inhibition against various fungal pathogens, including Rhizoctonia solani, with an IC50 value indicating significant potency.

Table 1: Antifungal Activity Data

| Pathogen | Compound Tested | IC50 (μg/mL) |

|---|---|---|

| Rhizoctonia solani | This compound | X |

| Candida albicans | Other pyrazole derivatives | Y |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. A study reported that several pyrazole derivatives, including this compound, exhibited strong activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low, indicating high efficacy .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.22 | This compound |

| Escherichia coli | 0.25 | Other derivatives |

Anti-inflammatory Properties

In addition to antifungal and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Preliminary results suggest that it may inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Study: Anti-inflammatory Activity

A study involving carrageenan-induced edema in mice showed that the compound significantly reduced swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biochemical pathways involved in inflammation and microbial resistance. For instance, its structural similarity to other active pyrazoles suggests it may inhibit enzymes or receptors critical to pathogen survival or inflammatory responses .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, including:

- Substitution Reactions: The chlorine atom can be replaced with other nucleophiles, enhancing the compound's versatility.

- Oxidation Reactions: Can be oxidized to form carboxylic acids.

- Reduction Reactions: The nitrile group can be reduced to primary amines.

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design and development.

- Anti-inflammatory Properties: Studies have shown that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for therapeutic applications .

Case Study Example:

A study explored the synthesis of novel derivatives of pyrazole-4-carbonitriles that demonstrated significant anti-inflammatory activity when tested in vitro. These findings suggest a promising avenue for developing new anti-inflammatory agents based on pyrazole scaffolds .

Pharmaceutical Development

The compound's structural characteristics make it suitable for pharmaceutical applications:

- Anticancer Activity: Preliminary studies have shown that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Research Findings:

In a recent study, various pyrazole derivatives were screened for cytotoxicity against cancer cell lines. Some showed promising results, indicating their potential as lead compounds in cancer therapy .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to act as an intermediate in synthetic pathways makes it valuable for producing herbicides and fungicides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

(a) Halogen-Substituted Phenyl Derivatives

- Synthesized via Cu@C/TEMPO catalysis . Key difference: Reduced steric hindrance compared to chlorine, altering reactivity in cross-coupling reactions.

- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile: Positional isomerism (chlorine at para vs. meta position) influences dipole moments and solubility. For example, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5) has a melting point of 165–167°C, lower than the meta-substituted analog .

(b) Amino-Substituted Derivatives

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: The amino group at position 5 enhances hydrogen-bonding capacity, critical for biological activity. Exhibits anti-inflammatory efficacy (ulcer index = 2.10–4.27) and improved safety compared to non-amino analogs . Synthesis: Achieved via reaction of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in acetone .

- This derivative has a molecular weight of 255.2 g/mol and distinct NMR shifts (δ 1.81 ppm for CH₃) .

Hybrid Pyrazole-Triazole Systems

1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile :

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile :

Thioether and Sulfur-Containing Analogs

- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile: Sulfur’s polarizability enhances solubility in non-polar solvents. The sulfanyl group also serves as a metabolic stability modulator. CAS 185015-94-5 .

Preparation Methods

Key Reaction Steps:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Enaminones + Hydroxylamine hydrochloride | Ethanol, reflux | Formation of aldoximes |

| 2 | Aldoximes + base | Basic medium | Conversion to 3-oxoalkanonitriles |

| 3 | 3-oxoalkanonitriles + 3-chlorophenylhydrazine | Heating, solvent (e.g., ethanol) | Formation of this compound |

This approach yields the pyrazole ring with the carbonitrile group positioned at the 4-position and the 3-chlorophenyl substituent at the 1-position with good regioselectivity and yield.

One-Pot Dehydrogenation and Substitution Processes

Patent literature describes an efficient one-pot process that avoids isolation of intermediates, reducing cost and simplifying purification. Although the patent WO2016113741A1 primarily focuses on 1-(4-chlorophenyl)-3-substituted pyrazoles, the methodology is adaptable for 3-chlorophenyl analogs.

Process Highlights:

- Preparation starts from 3-chlorophenylhydrazine hydrochloride reacting with appropriate ketone or pyrazolidinone intermediates.

- Dehydrogenation of pyrazolidin-3-one intermediates to pyrazole derivatives is performed using oxidizing agents such as molecular oxygen or air in the presence of a base.

- The reaction is carried out in polar aprotic solvents like acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.

- The resulting pyrazole intermediate is reacted directly with electrophilic reagents without isolation.

- This one-pot protocol improves efficiency, reduces reaction time, and avoids expensive phase transfer catalysts.

| Parameter | Details |

|---|---|

| Starting material | 3-Chlorophenylhydrazine hydrochloride |

| Intermediate | 1-(3-Chlorophenyl)-pyrazolidin-3-one |

| Oxidizing agent | Molecular oxygen or air |

| Base | Common inorganic bases (e.g., sodium or potassium salts) |

| Solvent | Polar aprotic solvents (acetone, DMF, DMSO, THF) |

| Reaction type | Dehydrogenation followed by substitution in one pot |

| Advantages | High yield, short reaction time, no isolation of intermediates, cost-effective production |

This method is advantageous for industrial-scale synthesis due to its operational simplicity and environmental benefits.

Microwave-Assisted Synthesis

Microwave irradiation has been reported as a method to accelerate pyrazole formation reactions. Heating 1H-pyrazole-4-carbonitriles with enaminonitriles under solvent-free microwave conditions leads to regioselective formation of substituted pyrazolo-pyrimidine derivatives. While this method is more focused on further derivatization, the initial pyrazole-4-carbonitrile core can be efficiently synthesized using microwave-assisted condensation reactions, enhancing reaction rates and yields.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The structure and purity of synthesized this compound are confirmed by spectroscopic methods such as ^1H-NMR, ^15N-HMBC, and mass spectrometry.

- The regioselectivity of pyrazole ring substitution is supported by cross-peak correlations in 2D NMR spectra, confirming the position of the 3-chlorophenyl and carbonitrile groups.

- The one-pot dehydrogenation process avoids intermediate isolation, reducing impurities and improving overall yield.

- Microwave-assisted methods provide rapid synthesis with comparable or improved yields compared to conventional heating.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.